3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Overview
Description
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one is a compound that features a piperidine ring, a cyclopentyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one typically involves the reaction of cyclopentanone with piperidine derivatives under controlled conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The hydroxymethyl group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperine and piperidine itself share the piperidine ring structure.
Cyclopentyl derivatives: Compounds like cyclopentylamine have a similar cyclopentyl group.
Uniqueness
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one is unique due to the combination of its structural features, which may confer specific biological and chemical properties not found in other similar compounds
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-7-9-15(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHPFTSBMACKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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